molecular formula C12H15N3O B11813465 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11813465
M. Wt: 217.27 g/mol
InChI Key: NMQNERRGLYKTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline and propyl groups. One common synthetic route involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other oxadiazole derivatives, such as:

    1,2,3-Oxadiazole: Another regioisomer with different electronic properties.

    1,2,5-Oxadiazole: Known for its stability and use in energetic materials.

    1,3,4-Oxadiazole: Often used in pharmaceuticals for its bioactive properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C12H15N3O/c1-3-4-11-14-12(16-15-11)9-5-6-10(13)8(2)7-9/h5-7H,3-4,13H2,1-2H3

InChI Key

NMQNERRGLYKTGD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)N)C

Origin of Product

United States

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